N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
The compound N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide belongs to the imidazo[2,1-b][1,3]thiazole family, a class of heterocyclic compounds with diverse pharmacological and material science applications. Its structure features a fluorinated phenyl group at the N-position, a 3-nitrophenyl substituent at the 6-position of the imidazothiazole core, and a methyl group at the 3-position.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O3S/c1-11-17(18(25)21-15-8-3-2-7-14(15)20)28-19-22-16(10-23(11)19)12-5-4-6-13(9-12)24(26)27/h2-10H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQQRTSSWHXAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mode of action of these compounds involves interaction with specific targets in the bacterium, leading to inhibition of its growth . The exact biochemical pathways affected by these compounds and the specific molecular and cellular effects of their action would depend on the particular structure of the compound and its interaction with the bacterium.
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on their specific chemical structure. These properties can impact the bioavailability of the compound, or how much of it is able to reach its target in the body .
The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, as well as its efficacy in inhibiting the bacterium .
Biochemical Analysis
Biochemical Properties
N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to altered cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Additionally, this compound can modulate metabolic pathways, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At high doses, this compound can cause toxic or adverse effects, including organ damage and impaired cellular function. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic homeostasis. Additionally, this compound can affect the synthesis and degradation of key biomolecules, such as lipids and nucleotides.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and other transporters, influencing its localization and accumulation. Additionally, this compound can bind to intracellular proteins, affecting its distribution and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy production and metabolic processes.
Biological Activity
N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 396.4 g/mol
- CAS Number : 852135-83-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cancer cell proliferation. For example, they have been shown to inhibit the phosphorylation of focal adhesion kinase (FAK), a protein involved in cancer metastasis and survival .
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound 1a | MesoII | 0.59 | Inhibition of FAK |
| Compound 1b | STO | 2.81 | Inhibition of FAK |
Antimicrobial Activity
In addition to their anticancer properties, imidazo[2,1-b][1,3]thiazole derivatives exhibit antimicrobial activity. Studies have demonstrated their effectiveness against various bacterial strains and fungi.
- Antibacterial Activity : Compounds within this class have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains with promising results.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound A | MRSA | 8 |
| Compound B | E. coli | 16 |
Case Studies
Several case studies have investigated the biological activity of this compound and related compounds:
- Study on Pancreatic Cancer : A study evaluated the efficacy of imidazo[2,1-b][1,3]thiazole derivatives in pancreatic ductal adenocarcinoma models. The compounds showed IC values ranging from 0.5 to 5 µM against various cancer cell lines .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against drug-resistant strains. The results indicated that certain derivatives exhibited significant activity against vancomycin-resistant Enterococcus faecium .
Scientific Research Applications
Anticancer Properties
N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has shown promising results in various anticancer assays:
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines. For instance, derivatives of imidazo[2,1-b]thiazoles have been linked to selective apoptosis in colon carcinoma cells and other cancer types .
- Mechanistic Insights : The presence of the imidazole and thiazole rings is crucial for the compound's activity. These structural features are believed to enhance interactions with biological targets, leading to increased efficacy against tumor cells .
Antimicrobial Applications
The compound's ability to inhibit Mycobacterium tuberculosis suggests its utility in developing new treatments for tuberculosis. By disrupting the pantothenate and CoA biosynthesis pathway, it serves as a potential lead compound for novel antitubercular agents .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s analogs differ primarily in the substituents on the phenyl ring at the N-position and the functional groups on the imidazothiazole core. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions; †Predicted higher logP due to dual methoxy groups; ‡Lower logP due to polar pyridine moiety.
Key Observations:
- Electron-Withdrawing vs.
- logP and Solubility : The 4-acetamidophenyl analog (logP 3.45) and 4-methoxyphenyl analog (logP 3.45) exhibit similar lipophilicity to the target compound. In contrast, the pyridin-2-ylmethyl derivative has a lower logP (2.8) due to the polar pyridine ring, improving aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
